molecular formula C21H22BrN7O2 B11556987 N-(3-bromophenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(3-bromophenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11556987
M. Wt: 484.3 g/mol
InChI Key: XGCKGRDCFBADIQ-OEAKJJBVSA-N
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Description

N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenylmethylidene hydrazine moiety, and a morpholine ring attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. One common approach is the condensation of 3-bromophenylamine with 4-methoxybenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with cyanuric chloride to introduce the triazine ring. Finally, the morpholine group is introduced through nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethylidene hydrazine moiety.

    Reduction: Reduction reactions can occur at the triazine ring or the hydrazine moiety.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the methoxyphenylmethylidene hydrazine moiety.

    Reduction: Reduced forms of the triazine ring or hydrazine moiety.

    Substitution: Substituted derivatives at the bromophenyl group.

Scientific Research Applications

N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness: The presence of the morpholine ring in N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE distinguishes it from similar compounds. This structural feature may confer unique chemical and biological properties, such as enhanced solubility and specific binding interactions.

Properties

Molecular Formula

C21H22BrN7O2

Molecular Weight

484.3 g/mol

IUPAC Name

4-N-(3-bromophenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22BrN7O2/c1-30-18-7-5-15(6-8-18)14-23-28-20-25-19(24-17-4-2-3-16(22)13-17)26-21(27-20)29-9-11-31-12-10-29/h2-8,13-14H,9-12H2,1H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

XGCKGRDCFBADIQ-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4

Origin of Product

United States

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